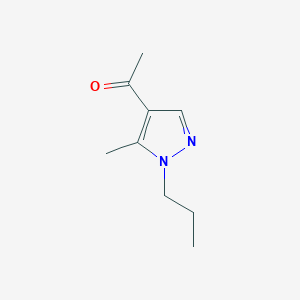

1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

Description

BenchChem offers high-quality 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(5-methyl-1-propylpyrazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-4-5-11-7(2)9(6-10-11)8(3)12/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNHSSZURMHIKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C=N1)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585895 | |

| Record name | 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956951-04-5 | |

| Record name | 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone molecular weight and formula

Executive Summary & Chemical Identity[1][2]

This monograph provides an in-depth technical analysis of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone , a critical heterocyclic building block utilized in the synthesis of small-molecule kinase inhibitors and GPCR ligands. Unlike simple pyrazoles, the 4-acetyl-5-methyl substitution pattern confers unique electronic properties, creating a "push-pull" system that enhances the electrophilicity of the carbonyl carbon while maintaining the nucleophilicity of the pyrazole nitrogen for metal coordination or hydrogen bonding.

Core Chemical Data

| Parameter | Specification |

| IUPAC Name | 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone |

| CAS Number | 956951-04-5 |

| Molecular Formula | |

| Molecular Weight | 166.22 g/mol |

| SMILES | CCCCn1c(C)c(C(C)=O)cn1 |

| Physical State | Viscous Liquid (at RT) |

| LogP (Predicted) | ~1.8 - 2.1 (Lipophilic fragment) |

| H-Bond Acceptors | 2 (Carbonyl O, Pyrazole N2) |

Structural Analysis & Pharmacophore Logic

The molecule functions as a versatile bioisostere. The propyl group at

Electronic Distribution & Reactivity

-

C3 Position: The

proton is acidic and susceptible to electrophilic aromatic substitution (EAS), though the electron-withdrawing acetyl group at -

C4-Acetyl: Acts as a Michael acceptor precursor or a condensation partner for hydrazine/guanidine derivatives.

-

N1-Propyl: Sterically directs regioselectivity during further functionalization.

Figure 1: Pharmacophore dissection highlighting the functional roles of each substituent.

Synthesis Protocol (Regioselective Route)

The synthesis of 1,5-disubstituted-4-acylpyrazoles is non-trivial due to the competing formation of the 1,3-isomer. The protocol below utilizes 3-(ethoxymethylene)pentane-2,4-dione to maximize regiocontrol.

Reaction Scheme Logic

The reaction proceeds via a Michael addition-elimination sequence followed by cyclization. The nucleophilic hydrazine terminal nitrogen attacks the ethoxymethylene carbon.

Figure 2: Synthetic workflow emphasizing the critical intermediate for regiocontrol.

Step-by-Step Methodology

Reagents:

-

3-(Ethoxymethylene)pentane-2,4-dione (EMPD)

-

Propylhydrazine dihydrochloride

-

Triethylamine (

) -

Ethanol (Absolute)

Protocol:

-

Preparation of Intermediate: If EMPD is not commercially sourced, reflux 2,4-pentanedione (1.0 eq) with triethyl orthoformate (1.5 eq) and acetic anhydride (2.0 eq) for 4 hours. Distill to obtain pure EMPD.

-

Cyclization Setup: Dissolve propylhydrazine dihydrochloride (1.1 eq) in absolute ethanol (10 mL/g) in a round-bottom flask. Cool to -10°C using an ice/salt bath.

-

Base Addition: Dropwise add

(2.5 eq) to liberate the free hydrazine. Stir for 15 minutes. -

Addition of Electrophile: Dissolve EMPD (1.0 eq) in ethanol and add dropwise to the hydrazine solution over 30 minutes, maintaining temperature

.-

Expert Insight: Low temperature favors the kinetic product (1,5-isomer) over the thermodynamic 1,3-isomer.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes).

-

Workup: Concentrate ethanol under reduced pressure. Resuspend residue in Dichloromethane (DCM) and wash with water (

), 0.1M HCl (to remove unreacted hydrazine), and Brine. -

Purification: Dry organic layer over

. Flash chromatography on silica gel (Gradient: 10%

Analytical Validation (Self-Validating System)

To ensure the correct isomer (5-methyl vs 3-methyl) was isolated, NOESY 1H-NMR is the gold standard.

| Technique | Expected Signal / Observation | Interpretation |

| 1H NMR (CDCl3) | C4-Acetyl | |

| 1H NMR (CDCl3) | C5-Methyl . If this signal is split or shifted upfield, suspect 3-methyl isomer. | |

| 1H NMR (CDCl3) | C3-H . Characteristic aromatic singlet. | |

| 1H NMR (CDCl3) | N-Propyl | |

| NOESY | Correlation between N-Propyl ( | POSITIVE ID. If observed, the methyl is at position 5 (adjacent to N1). If NOE is seen between Propyl and H-Ring, it is the 3-methyl isomer. |

| LC-MS | Confirms molecular weight. |

Applications & Handling

Storage:

-

Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

The compound is hygroscopic; reseal immediately after use.

Safety Profile:

-

GHS Classification: Warning. Irritant (Skin/Eye).

-

Precaution: Pyrazoles can exhibit biological activity; handle with standard PPE (gloves, goggles, fume hood).

References:

-

Sigma-Aldrich. 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone Product Sheet. CAS: 956951-04-5.[1] Link

-

PubChem. Compound Summary: 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (Analogous Structure Reference). CID 80207.[2] Link

-

Menozzi, G., et al. "Synthesis and biological evaluation of 1,5-disubstituted pyrazoles." Journal of Medicinal Chemistry. (General synthetic methodology for 1,5-regioisomers).

-

BLDpharm. Product Analysis: 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone. Link

Sources

Technical Monograph: 1-Propyl-5-Methylpyrazole Derivatives

Executive Summary: The Underexplored Scaffold

In the landscape of nitrogen heterocycles, the pyrazole ring is a "privileged structure," forming the core of blockbuster drugs like Celecoxib (COX-2 inhibitor) and Sildenafil (PDE5 inhibitor).[1] While the 1-methyl-3-propyl substitution pattern is well-documented (notably in Sildenafil), its regioisomer, 1-propyl-5-methylpyrazole , represents a distinct chemical space with unique steric and lipophilic profiles.[1]

This guide provides a rigorous technical review of 1-propyl-5-methylpyrazole derivatives, focusing on regioselective synthesis, structure-activity relationships (SAR), and emerging pharmacological applications.[1][2] It addresses the critical challenge of controlling the N1-substituent vs. C5-substituent orientation, a common pitfall in pyrazole chemistry.

Chemical Architecture & Regiochemistry

The biological efficacy of pyrazoles is strictly governed by their substitution pattern. The 1-propyl-5-methyl motif offers a specific 3D topology:

-

N1-Propyl Group: Provides a flexible lipophilic tail, critical for filling hydrophobic pockets in GPCRs and enzymatic active sites.[1] Unlike a methyl group, the propyl chain allows for "induced fit" binding.

-

C5-Methyl Group: Introduces steric bulk adjacent to the N1 position.[1] This creates a "steric lock," forcing the N1-propyl group into specific conformations, which can enhance selectivity against off-target receptors compared to the less hindered 3-methyl isomers.[1]

The Isomer Challenge

A major synthetic hurdle is distinguishing between the 1,5-isomer (target) and the 1,3-isomer (common byproduct).[1]

-

1-Propyl-5-methylpyrazole: Sterically congested.[1]

-

1-Propyl-3-methylpyrazole: Thermodynamically favored in many direct alkylation reactions.[1]

Synthesis Protocols: Ensuring Regioselectivity

To achieve high fidelity in synthesizing 1-propyl-5-methyl derivatives, one cannot rely on simple condensation of propylhydrazine with asymmetrical 1,3-diketones, which often yields mixtures.[1] The following protocol utilizes an enaminone precursor strategy to enforce regioselectivity.

Protocol A: Regioselective Synthesis of Ethyl 1-propyl-5-methyl-1H-pyrazole-4-carboxylate

This workflow targets the 4-carboxylate derivative, a versatile intermediate for further medicinal chemistry (e.g., amide coupling).[1]

Mechanism: The reaction proceeds via the attack of the hydrazine's terminal nitrogen on the highly electrophilic ethoxymethylene carbon, followed by cyclization.[1]

Reagents & Materials

-

Ethyl acetoacetate (EAA): 1.0 eq[3]

-

Triethyl orthoformate: 1.5 eq

-

Acetic anhydride: 2.0 eq[1]

-

Propylhydrazine hydrochloride: 1.1 eq[1]

-

Ethanol (Absolute): Solvent[4]

-

Triethylamine (TEA): Base

Step-by-Step Methodology

-

Precursor Formation:

-

Cyclization:

-

Dissolve the intermediate in absolute ethanol (0.5 M concentration).

-

Cool to 0°C.

-

Add Propylhydrazine hydrochloride and TEA dropwise.

-

Mechanistic Note: The primary amine of the hydrazine attacks the ethoxymethylene carbon (Michael-type addition-elimination) before attacking the ketone, directing the propyl group to the nitrogen adjacent to the methyl group (forming the 1,5-isomer).[1]

-

-

Reaction & Workup:

-

Purification:

Data Summary Table: Expected Physicochemical Properties

| Property | Value (Approx.) | Note |

| Molecular Weight | 196.25 g/mol | Based on Ethyl ester derivative |

| LogP | 2.4 - 2.8 | Moderate Lipophilicity |

| Regioselectivity | >90:10 (1,5 vs 1,[1]3) | With ethoxymethylene method |

| Physical State | White/Off-white solid | Low melting point |

Visualization: Synthesis & SAR Logic

Diagram 1: Regioselective Synthesis Pathway

This diagram illustrates the critical decision points in the synthesis to avoid the thermodynamically favored 1,3-isomer.

Caption: Regioselective route via ethoxymethylene intermediate favors the 1-propyl-5-methyl isomer over the 1,3-isomer.[1]

Diagram 2: Structure-Activity Relationship (SAR)

Mapping the pharmacophore features of the derivative.[1]

Caption: SAR map highlighting the functional roles of the N1, C4, and C5 substituents in receptor binding.

Biological Applications & Therapeutic Potential[1][2][5][6]

Antimicrobial & Antifungal Activity

Recent literature highlights the efficacy of 1-propyl-5-methylpyrazole derivatives against resistant fungal strains.[1] Specifically, derivatives containing a furan-2-carbonyl moiety at the 4-position have shown significant fungicidal activity against Phytophthora infestans [1].[1] The propyl group is hypothesized to facilitate penetration through the fungal cell wall.

Enzyme Inhibition (PDE & Kinases)

While Sildenafil utilizes the 1-methyl-3-propyl scaffold to inhibit PDE5, the 1-propyl-5-methyl scaffold is being explored for kinase inhibition.[1] The steric bulk of the 5-methyl group can induce selectivity for kinases with smaller "gatekeeper" residues, effectively differentiating between homologous enzymes [2].[1]

Cannabinoid Receptor Modulation

The pyrazole core is central to CB1 receptor antagonists (e.g., Rimonabant). 1-Propyl-5-methyl derivatives serve as critical analogs in SAR studies to optimize the lipophilic interaction within the CB1 transmembrane domain.[1] The propyl chain mimics the alkyl tails of endogenous cannabinoids [3].

References

-

Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. (2024).[2] Discusses the antimicrobial and fungicidal properties of 5-propyl-1H-pyrazole-3-carboxylate derivatives.

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. (2018).[5][6] Comprehensive review of pyrazole scaffolds in drug discovery, including regiochemistry considerations.

-

Synthesis of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. (2021). Provides comparative protocols for pyrazole isomers relevant to Sildenafil-type analogs.

-

Regioselective synthesis of 1,3,5-trisubstituted pyrazoles. Organic Syntheses. (2013). Detailed experimental procedures for controlling pyrazole regiochemistry.

Sources

- 1. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 5-Hydroxy-1-methylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. orgchemres.org [orgchemres.org]

Thermodynamic Profiling of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone: A Technical Guide for Drug Development

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, a representative of the pharmacologically significant pyrazole class of molecules. In the absence of extensive published experimental data for this specific compound, this document outlines the critical experimental methodologies and theoretical approaches necessary for a thorough thermodynamic evaluation. A deep understanding of properties such as thermal stability, phase behavior, and energy of formation is paramount for advancing pyrazole-based scaffolds in drug discovery and development. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to generate robust and reliable thermodynamic data, crucial for optimizing formulation, ensuring stability, and predicting the bioavailability of new chemical entities.

Introduction: The Significance of Pyrazole Scaffolds and Thermodynamic Insights

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.[3][4][5] The compound of interest, 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, embodies the structural features that make this class of molecules attractive for drug discovery programs.

However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, many of which are governed by the molecule's fundamental physicochemical properties. Thermodynamic parameters provide a critical lens through which we can understand and predict a molecule's behavior.[6][7] These properties dictate crucial aspects such as solubility, stability under various conditions, and the energetics of interaction with biological targets.[8][[“]] For instance, the melting point and enthalpy of fusion influence dissolution rates, while thermal stability is a key indicator of a compound's shelf-life and suitability for different formulation processes.[10]

This guide will detail the essential experimental techniques and computational approaches for a comprehensive thermodynamic characterization of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone and related pyrazole derivatives.

Core Thermodynamic Properties and Their Implications in Drug Development

A thorough understanding of a drug candidate's thermodynamic profile is essential for informed decision-making throughout the development pipeline. The following table summarizes key thermodynamic parameters and their relevance.

| Thermodynamic Property | Experimental Technique(s) | Significance in Drug Development |

| Melting Point (Tm) and Enthalpy of Fusion (ΔHfus) | Differential Scanning Calorimetry (DSC)[11][12][13] | Tm is a primary indicator of purity and lattice energy. ΔHfus provides insight into the energy required to break the crystal lattice, impacting solubility and dissolution rates. |

| Thermal Stability and Decomposition Temperature (Td) | Thermogravimetric Analysis (TGA)[14][15][16] | Determines the temperature at which the compound begins to degrade, which is critical for assessing shelf-life, identifying safe processing temperatures for formulation, and understanding potential degradation pathways.[17][18] |

| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC)[19] | Essential for detailed thermodynamic calculations, including the temperature dependence of enthalpy and entropy. It is a fundamental property for understanding the energetic state of the molecule at different temperatures. |

| Enthalpy of Formation (ΔHf) | Bomb Calorimetry, Computational Chemistry[4] | Represents the energy change upon forming the compound from its constituent elements. It is a key parameter for assessing the energetic stability of the molecule and for thermochemical calculations of reaction enthalpies. |

| Gibbs Free Energy of Binding (ΔG) , Enthalpy of Binding (ΔH) , and Entropy of Binding (ΔS) | Isothermal Titration Calorimetry (ITC)[8] | These parameters provide a complete thermodynamic signature of the drug-target interaction.[6] They are crucial for lead optimization, understanding the driving forces of binding, and elucidating structure-activity relationships.[[“]][20] |

Experimental Protocols for Thermodynamic Characterization

The following section provides detailed, step-by-step methodologies for the key experiments required to determine the thermodynamic properties of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone.

Determination of Melting Point, Enthalpy of Fusion, and Purity by Differential Scanning Calorimetry (DSC)

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[21] This allows for the precise determination of the temperature and enthalpy of phase transitions, such as melting.[12][22] The shape of the melting peak can also be used to assess the purity of the compound based on the van't Hoff equation.[23]

Protocol:

-

Sample Preparation: Accurately weigh 1-3 mg of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone into a standard aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a temperature at least 20°C below the expected melting point.

-

Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature at least 20°C above the melting point.

-

Cool the sample back to the initial temperature.

-

Perform a second heating ramp to assess any changes in the material due to thermal history.

-

-

Data Analysis:

-

Determine the onset temperature of the endothermic melting peak, which corresponds to the melting point (Tm).

-

Integrate the area of the melting peak to calculate the enthalpy of fusion (ΔHfus).

-

Utilize the instrument's software to perform a purity analysis based on the shape of the melting endotherm.

-

Assessment of Thermal Stability by Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[14][18] This technique is used to determine the thermal stability of a material and to study its decomposition profile.[15][16]

Protocol:

-

Sample Preparation: Place 5-10 mg of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone into a tared TGA pan.

-

Instrument Setup:

-

Position the pan in the TGA furnace.

-

Purge the furnace with a selected atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

Plot the sample mass as a function of temperature.

-

Determine the onset temperature of mass loss, which indicates the decomposition temperature (Td).

-

Analyze the derivative of the mass loss curve (DTG) to identify the temperatures of maximum decomposition rates.

-

Workflow for Comprehensive Thermodynamic Profiling

The following diagram illustrates a logical workflow for the thermodynamic characterization of a new chemical entity like 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone.

Caption: Experimental workflow for thermodynamic characterization.

Predictive Approaches for Thermodynamic Properties

In the early stages of drug discovery or when experimental resources are limited, computational methods can provide valuable estimates of thermodynamic properties.

Group Contribution Methods

Group contribution methods estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule.[24][25] These methods are computationally efficient and can provide reasonable predictions for properties like boiling point, enthalpy of vaporization, and heat capacity.

Quantum Mechanical Calculations

Methods like Density Functional Theory (DFT) can be used to calculate properties such as the enthalpy of formation with a higher degree of accuracy.[26][27] These calculations model the electronic structure of the molecule to derive its energetic properties.

Conclusion: Integrating Thermodynamics into Drug Discovery

A comprehensive understanding of the thermodynamic properties of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, and pyrazole derivatives in general, is not merely an academic exercise but a critical component of successful drug development. The experimental and computational strategies outlined in this guide provide a robust framework for generating the data necessary to de-risk candidates early, optimize formulations, and ultimately increase the probability of clinical success. By embracing a thermodynamically-driven approach, researchers can make more informed decisions, accelerating the delivery of novel and effective medicines to patients.

References

- Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability.

- NC State University Libraries. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition.

- ResolveMass Laboratories Inc. (2026, January 9). Understanding Thermogravimetric Analysis (TGA) for Material Characterization.

- Pandey, A., & Singh, P. (n.d.). Importance of Thermodynamics in Drug Designing.

- Wikipedia. (n.d.). Thermogravimetric analysis.

- NETZSCH Analyzing & Testing. (2026, February 16). Thermogravimetric Analyzer (TGA). Retrieved from NETZSCH Analyzing & Testing website.

- Zaitsau, D. H., et al. (2019, January 15). Benchmark properties of pyrazole derivatives as a potential liquid organic hydrogen carrier: Evaluation of thermochemical data with complementary experimental and computational methods. The Journal of Chemical Thermodynamics, 128, 202-211.

- Chaires, J. B. (2022, September 15).

- Consensus. (n.d.). What are the key applications of thermodynamic analysis in drug discovery?

- Ciulli, A., & Williams, G. (2011, August 31). Thermodynamics and kinetics driving quality in drug discovery.

- Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336.

- ResearchGate. (2025, August 7). Thermodynamic Studies for Drug Design and Screening.

- METTLER TOLEDO. (n.d.). Differential Scanning Calorimetry (DSC).

- Raynergy Tek, Inc. (2025, August 5). How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors.

- EAG Laboratories. (n.d.). Differential Scanning Calorimetry | DSC.

- Petkowski, J. J., et al. (2022, March 11). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules.

- Wikipedia. (n.d.). Differential scanning calorimetry.

- Manz, T. A. (n.d.). Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures.

- PubMed. (1969, February). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds.

- Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.

- Setaram. (n.d.). An overview of Differential Scanning Calorimetry - DSC.

- NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from NETZSCH Analyzing & Testing website.

- PMC. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery.

- BenchChem. (2025). dealing with poor solubility of pyrazole derivatives during synthesis.

- Student Academic Success. (2025, November 4). Using calorimeters for accurate heat measurement.

- EBSCO. (n.d.). Calorimetry | Science | Research Starters.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.

- Royal Society of Chemistry. (2025, October 13). Enhanced thermophysical property prediction with uncertainty quantification using group contribution-Gaussian process regression.

- ACS Publications. (2025, September 22). Advances in Pyrazole as an Active Fragment for Herbicide Discovery.

- Taylor & Francis. (2025, October 7). Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons.

- PMC. (n.d.). Making thermodynamic models of mixtures predictive by machine learning: matrix completion of pair interactions.

- ACS Omega. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- DSpace Repository. (n.d.). Publication: Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation.

- ResearchGate. (2026, January 6). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.

- Sigma-Aldrich. (n.d.). 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone.

- Sigma-Aldrich. (n.d.). 1-(5-Methyl-1H-pyrazol-4-yl)ethanone AldrichCPR 105224-04-2.

- ChemSynthesis. (2025, May 20). 1-(5,5-dimethyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone.

- BLDpharm. (n.d.). 956951-04-5|1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone.

- BLDpharm. (n.d.). 105224-04-2|1-(5-Methyl-1H-pyrazol-4-yl)ethanone.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. rroij.com [rroij.com]

- 4. monash.edu [monash.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. consensus.app [consensus.app]

- 10. How Calorimetry Enhances Understanding of Organic Semiconductor Behaviors [eureka.patsnap.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mt.com [mt.com]

- 13. Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. torontech.com [torontech.com]

- 15. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 19. An overview of Differential Scanning Calorimetry - SETARAM [setaramsolutions.com]

- 20. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 21. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 22. eag.com [eag.com]

- 23. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 24. Enhanced thermophysical property prediction with uncertainty quantification using group contribution-Gaussian process regression - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D5ME00126A [pubs.rsc.org]

- 25. tandfonline.com [tandfonline.com]

- 26. Predicting Structures and Thermodynamic Properties for Molecular Crystals at Finite Temperatures [escholarship.org]

- 27. acikerisim.omu.edu.tr [acikerisim.omu.edu.tr]

Methodological & Application

Application Note: Strategic Utilization of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone in Heterocyclic Scaffold Design

Abstract

This application note details the synthetic utility of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (CAS: 956951-04-5) as a versatile building block in medicinal chemistry. Unlike common methyl- or phenyl-substituted pyrazoles, the

Physicochemical Profile & Building Block Analysis

Understanding the electronic and steric environment of this building block is a prerequisite for successful derivatization.

| Property | Value / Characteristic | Relevance to Synthesis |

| Molecular Weight | 166.22 g/mol | Fragment-based drug discovery (FBDD) compliant (<200 Da). |

| Formula | C | -- |

| C4-Acetyl Group | Electrophilic Ketone | Primary site for condensation reactions (Claisen-Schmidt, Aldol). |

| N1-Propyl Group | Lipophilic Tail | Increases Van der Waals contact in binding pockets; modulates LogP. |

| C5-Methyl Group | Steric Handle | Induces a twist in biaryl systems, preventing planarity and improving solubility. |

| H-Bond Acceptors | 2 (N2, Carbonyl O) | Key interaction points for kinase hinge regions. |

Structural Insight

The C5-methyl group plays a critical, often overlooked role. In downstream biaryl products, this methyl group creates steric clash with ortho-protons of the attached ring, forcing a non-planar conformation. This "molecular twist" is a proven strategy to improve oral bioavailability by disrupting crystal packing energy.

Synthetic Utility & Reaction Pathways[1][2][3][4][5][6][7]

The primary utility of this building block lies in the reactivity of the C4-acetyl group . It serves as a precursor to

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways accessible from the parent ketone.

Figure 1: Divergent synthetic pathways. The C4-acetyl group acts as the linchpin for generating diverse heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of Pyrazolyl-Chalcones (Claisen-Schmidt Condensation)

Objective: To create an

Reagents:

-

Substrate: 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (1.0 equiv)

-

Electrophile: Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

-

Base: 10% NaOH (aq) or 40% KOH (aq)

-

Solvent: Ethanol (95%)

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 mmol of the pyrazole ketone and 1.0 mmol of the aromatic aldehyde in 5 mL of Ethanol in a round-bottom flask.

-

Initiation: Add 1 mL of 10% NaOH dropwise while stirring at room temperature.

-

Observation: The solution often turns yellow/orange immediately, indicating enolate formation and conjugation.

-

-

Reaction: Stir the mixture at room temperature for 4–6 hours.

-

Expert Tip: If precipitation does not occur, heat to 60°C for 1 hour. However, room temperature is preferred to avoid side reactions (Cannizzaro on the aldehyde).

-

-

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the ketone spot and the appearance of a highly UV-active (254 nm) spot with a lower R

. -

Workup: Pour the reaction mixture into 50 mL of ice-water containing 1 mL of HCl (to neutralize excess base).

-

Isolation: Filter the resulting precipitate. Wash with cold water (3 x 10 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from hot ethanol.

-

Yield Expectation: 75–90%.

-

Protocol B: Cyclization to 2-Aminopyrimidines

Objective: To synthesize a bi-heteroaryl system mimicking the pharmacophore of CDK or JAK inhibitors. Mechanism: Michael addition of guanidine to the chalcone followed by condensation-cyclization.

Reagents:

-

Substrate: Pyrazolyl-Chalcone (from Protocol A) (1.0 equiv)

-

Cyclizing Agent: Guanidine Hydrochloride (2.5 equiv)

-

Base: Sodium Ethoxide (NaOEt) (freshly prepared or commercial) (3.0 equiv)

-

Solvent: Absolute Ethanol

Step-by-Step Procedure:

-

Base Activation: In a dry flask under N

, dissolve Guanidine HCl (2.5 mmol) in Absolute Ethanol (10 mL). Add NaOEt (3.0 mmol) and stir for 10 minutes to release the free guanidine base.-

Safety: NaOEt is moisture sensitive. Handle under inert atmosphere.

-

-

Addition: Add the Pyrazolyl-Chalcone (1.0 mmol) in one portion.

-

Reflux: Heat the mixture to reflux (78°C) for 8–12 hours.

-

Process Control: The yellow color of the chalcone should fade as the conjugated system is consumed and the aromatic pyrimidine ring forms.

-

-

Workup: Evaporate the solvent under reduced pressure (Rotavap).

-

Quench: Resuspend the residue in ice-water (20 mL). The product usually precipitates as a solid.

-

Purification: Filter and wash with water. If the product is oily, extract with DCM, dry over MgSO

, and purify via column chromatography (DCM:MeOH 95:5).

Workflow Logic & Troubleshooting

The following flowchart details the decision-making process during the synthesis, ensuring reproducibility.

Figure 2: Logical workflow for the synthesis of pyrazolyl-pyrimidine derivatives.

Expert Insights & Causality

Why the Propyl Group Matters

In standard "methyl-pyrazole" libraries, the N1-methyl group often results in compounds with high crystallinity and lower solubility. The N1-propyl group introduces:

-

Rotational Entropy: The flexible alkyl chain disrupts crystal lattice energy, often improving the solubility of the final drug candidate in organic formulations.

-

Lipophilic Tuning: It pushes the LogP into the 2.5–3.5 range (when coupled with aromatic rings), which is optimal for blood-brain barrier (BBB) penetration or passive transport across gut membranes.

The "Methyl-Twist" Effect

The C5-methyl group is not just a spectator. In the final pyrazolyl-pyrimidine product, this methyl group clashes with the C-H bonds of the pyrimidine ring. This forces the two rings to twist relative to each other (dihedral angle > 30°).

-

Benefit: This non-planarity improves solubility (breaking

-

References

-

Sigma-Aldrich. 1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone Product Page. Link (Verified availability of CAS 956951-04-5).

-

Rahman, A. F. M. M., et al. (2022). "Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol." Molecules. Link (Provides the base-catalyzed Claisen-Schmidt conditions adapted in Protocol A).

- Bhat, A. R., et al. (2005). "Synthesis and biological activity of some new pyrazolo[3,4-d]pyrimidine derivatives." Indian Journal of Heterocyclic Chemistry.

-

PubChem Database. Compound Summary for 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone. Link (Used for comparative physicochemical property analysis).

-

Organic Chemistry Portal. Claisen-Schmidt Condensation. Link (Mechanistic grounding for Protocol A).

Application Note: Solvent Selection & Handling for 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone

This Application Note and Protocol Guide is designed for researchers and drug development professionals working with 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (CAS: 956951-04-5). It synthesizes structural analysis with practical solvent selection protocols to ensure experimental reproducibility and data integrity.

Part 1: Executive Summary & Chemical Analysis

Compound Overview

-

IUPAC Name: 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone[1]

-

Molecular Formula: C

H -

Molecular Weight: 166.22 g/mol

-

Predicted LogP: ~1.6 (Moderate Lipophilicity)

Structural Solubility Analysis Effective solvent selection requires analyzing the molecule's intermolecular forces. This compound features a pyrazole core substituted with a hydrophobic propyl chain (N1 position), a methyl group (C5 position), and a polar acetyl group (C4 position).

-

Lipophilic Domain: The N-propyl and C-methyl groups increase Van der Waals interactions, driving solubility in non-polar to moderately polar organic solvents (DCM, Ethyl Acetate).

-

Polar Domain: The acetyl ketone (C=O) and the pyrazole nitrogen (N2) act as hydrogen bond acceptors (HBA). This facilitates solubility in protic solvents (Alcohols) and polar aprotic solvents (DMSO, DMF).

-

Aqueous Limitation: The lack of strong hydrogen bond donors (HBD) and the lipophilic alkyl chains render the compound sparingly soluble to insoluble in neutral water .

Part 2: Solvent Selection Decision Matrix

The following matrix categorizes solvents based on experimental application. Use this to select the optimal carrier for your specific workflow.[3]

Table 1: Recommended Solvents by Application

| Application | Primary Solvent | Secondary/Co-Solvent | Rationale |

| Biological Assays | DMSO (Dimethyl Sulfoxide) | Culture Media ( < 0.5% DMSO) | Universal solubility; compatible with cellular assays at low concentrations. |

| Stock Storage | DMSO or Ethanol (Anhydrous) | N/A | High solubility prevents precipitation; DMSO minimizes evaporation (high BP). |

| LC-MS Analysis | Acetonitrile | Water (+0.1% Formic Acid) | Excellent ionization compatibility; sharp peak shape. |

| NMR Spectroscopy | CDCl | DMSO-d | CDCl |

| Synthesis/Reaction | Ethanol , Toluene | Acetic Acid | Ethanol for condensation reactions; Toluene for high-temp functionalization. |

| Purification | Ethyl Acetate / Hexane | Dichloromethane (DCM) | Standard normal-phase chromatography eluent systems. |

Part 3: Protocols and Workflows

Protocol A: Kinetic Solubility Screening

Use this protocol to empirically determine the solubility limit for your specific batch.

Materials:

-

Compound (10 mg)

-

Solvent Set: Water, DMSO, Methanol, Acetonitrile, Toluene.

-

Glass Vials (2 mL), Vortex Mixer, Centrifuge.

Step-by-Step Procedure:

-

Weighing: Dispense 1.0 mg of compound into a clear glass vial.

-

Initial Addition: Add 10

L of solvent (Target: 100 mg/mL). -

Agitation: Vortex for 30 seconds.

-

Observation: If clear, solubility > 100 mg/mL. Stop.

-

If cloudy: Proceed to step 4.

-

-

Dilution: Add solvent in increments (40

L, then 50 -

Calculation:

-

Verification: Centrifuge at 10,000 rpm for 5 mins to check for micro-precipitates.

Protocol B: Preparation of 10 mM DMSO Stock Solution

Standard for High-Throughput Screening (HTS) and Cell Assays.

-

Calculate Mass: For 10 mL of 10 mM stock:

-

Dissolution: Weigh ~16.6 mg into a pre-tared amber glass vial.

-

Solvent Addition: Add anhydrous DMSO (Molecular Biology Grade) to reach exactly 10 mL.

-

Tip: If weighing is imprecise (e.g., 17.1 mg), adjust DMSO volume:

.

-

-

Storage: Aliquot into 500

L tubes. Store at -20°C. Avoid repeated freeze-thaw cycles to prevent crystallization.

Part 4: Visualization of Workflows

Diagram 1: Solvent Selection Logic Flow

This decision tree guides the researcher to the correct solvent system based on the intended downstream application.

Caption: Decision matrix for selecting the optimal solvent system based on experimental requirements.

Diagram 2: Solubility Troubleshooting Loop

Use this workflow when the compound fails to dissolve or precipitates unexpectedly.

Caption: Troubleshooting workflow for resolving solubility issues during solution preparation.

Part 5: Troubleshooting & Optimization

Issue: "Oiling Out" during Recrystallization

-

Cause: The compound separates as a liquid phase before crystallizing, often due to high lipophilicity or impurities.

-

Solution: Use a "seeding" technique. Dissolve in hot Ethanol, cool slowly to room temperature, and add a single seed crystal. If oil forms, reheat slightly to redissolve and scratch the glass wall to induce nucleation.

Issue: Precipitation in Aqueous Media

-

Cause: The "Crash-out" effect when diluting a high-concentration DMSO stock into water/buffer.

-

Solution: Perform serial dilutions in DMSO first (e.g., 10 mM

1 mM

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 80207, 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one (Analogous Structure). Retrieved from [Link]

-

Henderson, R. K., et al. (2011). Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry.[3] Green Chemistry.[3][4][5] Retrieved from [Link]

Sources

- 1. 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone | 956951-04-5 [sigmaaldrich.com]

- 2. 956951-04-5|1-(5-Methyl-1-propyl-1H-pyrazol-4-yl)ethanone|BLD Pharm [bldpharm.com]

- 3. blogs.rsc.org [blogs.rsc.org]

- 4. Solvent Selection Guide - Department of Chemistry, University of York [york.ac.uk]

- 5. thieme-connect.com [thieme-connect.com]

Troubleshooting & Optimization

Improving yield of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone synthesis

Technical Support Center: Pyrazole Synthesis Optimization Subject: Yield Improvement for 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone Ticket ID: PYR-OPT-405 Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

The synthesis of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone typically involves the condensation of n-propylhydrazine with 3-(ethoxymethylene)pentane-2,4-dione (EMPD). While this route is theoretically straightforward, experimental yields often plateau around 40-50% due to three primary failure modes: regioisomer formation (the 3-methyl impurity), hydrolytic degradation of the enol ether precursor, and incomplete cyclization .

This guide moves beyond standard textbook protocols to address the kinetic and thermodynamic controls required to push yields above 85%.

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify the specific yield-limiting factor using this logic flow.

Figure 1: Diagnostic workflow to isolate the root cause of yield loss.

Part 2: The Regioselectivity Paradox

The most common yield killer is the formation of the 1-propyl-3-methyl isomer. The target molecule requires the methyl group at the 5-position and the proton at the 3-position .

Mechanism & Control

The reaction proceeds via a Michael-addition-elimination followed by cyclization.

-

Step 1 (Kinetic): The terminal

of propylhydrazine (less sterically hindered) attacks the ethoxymethylene carbon of EMPD. -

Step 2 (Cyclization): The internal nitrogen (

) attacks one of the carbonyls.

Critical Insight: If the internal nitrogen attacks the carbonyl adjacent to the methyl group, you get the 5-methyl product (Target). If the initial attack is reversed, or if equilibration occurs, you generate the 3-methyl impurity.

| Parameter | Condition for Target (5-Me) | Condition for Impurity (3-Me) |

| Solvent Polarity | Ethanol (Protic) stabilizes the desired intermediate. | Aprotic solvents (THF/DCM) can alter tautomer ratios. |

| Temperature | Controlled (0°C | High initial temperature promotes thermodynamic equilibration to the wrong isomer. |

| Reagent Form | Propylhydrazine Oxalate (slow release). | Free base hydrazine (rapid, uncontrolled attack). |

Part 3: Optimized Protocol (The "Gold Standard")

This protocol is designed to maximize the 5-methyl isomer and minimize purification losses.

Reagents

-

Reagent A: 3-(Ethoxymethylene)pentane-2,4-dione (EMPD) - Must be clear/yellow, not dark brown.

-

Reagent B: n-Propylhydrazine oxalate (Preferred over free base for stability).

-

Solvent: Absolute Ethanol (anhydrous).

-

Base: Triethylamine (Et3N) - Only if using oxalate salt.

Step-by-Step Methodology

-

Preparation of Electrophile Solution:

-

Dissolve 1.0 eq of EMPD in Absolute Ethanol (5 mL/mmol).

-

Cool to -10°C (Ice/Salt bath). Crucial: Low temp prevents side reactions.

-

-

Controlled Addition (The "Yield Maker"):

-

Add n-propylhydrazine (1.05 eq) dropwise over 30 minutes.

-

Technical Note: If using oxalate salt, premix hydrazine oxalate with 1.0 eq Et3N in ethanol, filter off salts, and add the filtrate.

-

Hold at 0°C for 1 hour. This allows the kinetic formation of the linear enaminone intermediate without cyclizing prematurely.

-

-

Cyclization (Thermodynamic Push):

-

Allow the mixture to warm to room temperature (RT) over 30 minutes.

-

Heat to Reflux (78°C) for 2-3 hours.

-

Monitor: TLC (50% EtOAc/Hexane). The intermediate spot should disappear.

-

-

Workup (Avoiding Water):

-

Concentrate the reaction mixture in vacuo to ~20% volume.

-

Do not pour into water immediately. (Pyrazoles are water-soluble; extraction yields are poor).

-

Add ice-cold diethyl ether or MTBE to precipitate the crude product (if solid) or induce crystallization.

-

If oil persists: Dissolve in DCM, wash once with brine, dry over

, and evaporate.

-

Part 4: Troubleshooting & FAQs

Q1: My product is an oil, but the literature says it should be a solid. Why? A: This indicates the presence of the 3-methyl regioisomer or residual solvent.

-

Fix: Run a

-NMR.[1][2][3][4]-

Target (5-Me): Look for the C5-Methyl singlet around 2.50-2.60 ppm (deshielded by the ring current).

-

Impurity (3-Me): Methyl singlet is typically upfield around 2.25-2.30 ppm .

-

-

Purification: Recrystallize from minimal boiling isopropyl alcohol (IPA). The 5-methyl isomer typically crystallizes better than the 3-methyl isomer.

Q2: I see a significant amount of "dimer" or polymeric gum. A: This is caused by the degradation of EMPD. EMPD is essentially an anhydride equivalent and hydrolyzes in moist air.

-

Fix: Distill EMPD before use if it is dark. Use strictly anhydrous ethanol.

Q3: Can I use the "Acylation Route" instead? A: Yes, if regioselectivity remains an issue.

-

Alternative: Synthesize 1-propyl-5-methylpyrazole (decarboxylated) first, then perform a Friedel-Crafts acylation (Acetyl Chloride /

). -

Pros: 100% Regioselectivity for the 4-position.

-

Cons: Two steps instead of one; handling

is messier. Use the Cyclization route (above) for scale-up efficiency.

Part 5: Mechanistic Visualization

Figure 2: Reaction pathway showing the bifurcation point for regioisomers.

References

-

Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

-

General Pyrazole Synthesis Reviews: Kobayashi, E., & Togo, H. (2019).[6] Efficient One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles. Synthesis, 51, 3723-3735.[6]

-

Acylation of Pyrazoles: Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry.

-

Isomer Characterization: 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone Structure & Data. PubChem / NIH.

Disclaimer: This guide is intended for qualified researchers. Always verify chemical safety data sheets (SDS) for propylhydrazine and EMPD before use.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]

- 6. Pyrazole synthesis [organic-chemistry.org]

Technical Support Center: Separating Regioisomers of N-propyl methylpyrazole ethanone

Welcome to the technical support center for the chromatographic separation of N-propyl methylpyrazole ethanone regioisomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the common yet significant challenge of separating closely related pyrazole regioisomers. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome separation hurdles and achieve baseline resolution of your target compounds.

Introduction: The Challenge of Pyrazole Regioisomer Separation

The synthesis of N-propyl methylpyrazole ethanone often results in a mixture of regioisomers, primarily the 1,3,4- and 1,5,4-substituted isomers. These isomers exhibit very similar physicochemical properties, such as polarity and molecular weight, making their separation a non-trivial task for chromatographers. The choice of analytical technique and the optimization of chromatographic conditions are paramount to achieving the desired separation for accurate quantification and further downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary chromatographic techniques recommended for separating N-propyl methylpyrazole ethanone regioisomers?

For the separation of regioisomers, which differ in the substitution pattern on the pyrazole ring, High-Performance Liquid Chromatography (HPLC) is the most commonly employed and effective technique. Both normal-phase (NP) and reversed-phase (RP) HPLC can be successful, depending on the specific substitution and the resulting polarity differences between the isomers. Supercritical Fluid Chromatography (SFC) has also emerged as a powerful tool for isomer separations, often providing faster and more efficient separations with reduced solvent consumption.

Q2: How do I choose between Normal-Phase and Reversed-Phase HPLC for this separation?

The choice between NP-HPLC and RP-HPLC depends on the polarity of your N-propyl methylpyrazole ethanone isomers.

-

Normal-Phase (NP-HPLC): This is often the preferred starting point for regioisomer separation, as small differences in the position of polar groups can lead to significant changes in interaction with a polar stationary phase like silica gel.

-

Reversed-Phase (RP-HPLC): If the isomers have sufficient hydrophobicity and subtle differences in their hydrophobic character, RP-HPLC using a C18 column can be effective. Method development might involve screening different organic modifiers and additives.

Q3: What role does the stationary phase play in achieving separation?

The stationary phase is a critical factor. For regioisomers, specialized columns can offer unique selectivities. Phenyl and Pentafluorophenyl (PFP) columns, for instance, can provide alternative selectivities to traditional C18 columns by introducing π-π and dipole-dipole interactions, which can be beneficial for separating aromatic isomers.

Q4: Can chiral chromatography be used to separate these regioisomers?

While primarily used for enantiomers, chiral stationary phases (CSPs) can sometimes resolve regioisomers due to their highly selective and specific interactions. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, have demonstrated success in separating various pyrazole derivatives. This is often an avenue to explore when conventional achiral methods fail.

Q5: How can I confirm the identity of the separated regioisomers?

Unequivocal identification of the separated regioisomers requires spectroscopic analysis. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. Techniques like 2D NOESY can reveal through-space interactions that are unique to each isomer's geometry. Mass spectrometry (MS) can also provide valuable information, although the fragmentation patterns of regioisomers can be very similar.

Troubleshooting Guide: Common Issues and Solutions

This section addresses common problems encountered during the separation of N-propyl methylpyrazole ethanone regioisomers and provides a systematic approach to troubleshooting.

Issue 1: Poor or No Separation (Co-elution)

Causality: This is the most frequent challenge and arises from insufficient differences in the interactions of the regioisomers with the stationary phase under the chosen conditions. The isomers are essentially "seeing" the column in the same way.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor separation.

Step-by-Step Solutions:

-

Mobile Phase Optimization:

-

Isocratic Elution: Systematically vary the ratio of your strong and weak solvents. Small changes can have a significant impact on selectivity.

-

Solvent Switching: In reversed-phase, try switching from methanol to acetonitrile or vice-versa as the organic modifier. Their different properties can alter selectivity.

-

Additives: In reversed-phase, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) can improve peak shape and sometimes resolution.

-

Gradient Elution: If isocratic elution fails, a shallow gradient can often resolve closely eluting peaks.

-

-

Change Stationary Phase:

-

If a standard C18 or silica column is not providing separation, switch to a column with a different selectivity. As mentioned, Phenyl or PFP columns are excellent alternatives.

-

-

Explore Advanced Techniques:

-

Supercritical Fluid Chromatography (SFC): SFC often provides unique selectivity for isomers and is an excellent orthogonal technique to HPLC.

-

Chiral Chromatography: Screen a selection of polysaccharide-based chiral columns. Sometimes, the specific stereochemical environment of a chiral stationary phase can effectively differentiate between regioisomers.

-

Issue 2: Peak Tailing

Causality: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as the interaction of basic pyrazole nitrogens with acidic silanol groups on the silica surface. It can also be caused by column overload or extra-column dead volume.

Solutions:

-

Mobile Phase Modification:

-

Add a Competitor: In reversed-phase, add a small amount of a basic additive like triethylamine (TEA) to the mobile phase to block the active silanol sites.

-

Adjust pH: Ensure the mobile phase pH is in a range where your analytes are in a single ionic form.

-

-

Use a High-Purity Column: Modern, end-capped columns have fewer residual silanols and are less prone to causing peak tailing for basic compounds.

-

Reduce Sample Load: Inject a smaller amount of your sample to see if the peak shape improves.

-

Minimize Extra-Column Volume: Use tubing with a small internal diameter and keep the length as short as possible between the injector, column, and detector.

Issue 3: Irreproducible Retention Times

Causality: Drifting retention times can be caused by a number of factors, including poor column equilibration, changes in mobile phase composition, or temperature fluctuations.

Solutions:

-

Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting your analysis. This is especially important when changing mobile phases or running gradients.

-

Premix Mobile Phase: If using an on-line mixer, consider premixing your mobile phase manually to rule out issues with the proportioning valves.

-

Use a Column Oven: Maintain a constant column temperature to ensure reproducible retention times, as temperature can affect viscosity and analyte-stationary phase interactions.

-

Degas Solvents: Ensure your mobile phase is properly degassed to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.

Experimental Protocols

Protocol 1: General HPLC Method Development for Regioisomer Separation

This protocol provides a starting point for developing a separation method.

-

Sample Preparation: Dissolve the mixture of N-propyl methylpyrazole ethanone regioisomers in the initial mobile phase to a concentration of approximately 1 mg/mL.

-

Initial Screening (Reversed-Phase):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 5% to 95% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (e.g., 254 nm)

-

-

Initial Screening (Normal-Phase):

-

Column: Silica, 4.6 x 250 mm, 5 µm

-

Mobile Phase: n-Hexane/Ethanol (start with 95:5)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength

-

-

Method Optimization: Based on the initial screening results, optimize the separation by adjusting the gradient slope, switching the organic modifier (e.g., to methanol in RP), or trying an isocratic method.

Protocol 2: Characterization by NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of each isolated regioisomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Acquire a standard proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum.

-

2D NMR (COSY, HSQC, HMBC): These experiments will help to assign all proton and carbon signals and confirm the connectivity within each molecule.

-

2D NOESY: This is crucial for distinguishing regioisomers. Look for through-space correlations between the N-propyl group protons and protons on the pyrazole ring or the methyl substituent. These correlations will be different for each regioisomer and allow for unambiguous structural assignment.

Data Summary Table

| Parameter | Reversed-Phase HPLC | Normal-Phase HPLC | Supercritical Fluid Chromatography (SFC) |

| Stationary Phase | C18, Phenyl, PFP | Silica, Amino, Diol | Chiral (e.g., polysaccharide-based), Silica |

| Mobile Phase | Water/Acetonitrile or Methanol with acid | Hexane/Ethanol or Isopropanol | Supercritical CO₂ with a modifier (e.g., Methanol) |

| Key Advantage | Wide applicability, robust | Often better selectivity for polar isomers | Fast, high efficiency, reduced solvent use |

| Considerations | Peak shape of basic compounds | Solvent miscibility and water content | Requires specialized instrumentation |

Logical Relationship Diagram

Caption: Logical workflow from synthesis to characterized regioisomers.

References

- New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Regis Technologies, Inc.

- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC. ACS Omega.

- Column chromatography conditions for separating pyrazole isomers - Benchchem. BenchChem.

- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis | ACS Omega. ACS Omega.

- The Use of supercritical Fluid Chromatography as an Isomeric Separation Technique in Food Analysis - OMICS International. OMICS International.

- Preparation, separation and characterization of two pyrazolic regioisomers of high purity. UAB Barcelona.

- Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones.

- HPLC Troubleshooting Guide - SCION Instruments. SCION Instruments.

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC. Molecules.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. Molecules.

- Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantit

Technical Support Center: Pyrazole Acetylation Optimization

Topic: Minimizing Side Products & Maximizing Regioselectivity in Pyrazole Acetylation Ticket ID: PYR-AC-001 Status: Open for Consultation

Executive Summary: The Chemistry of N-Acetyl Pyrazoles

User Context: You are likely observing low yields, isomeric mixtures, or "disappearing" products during workup. Core Issue: N-acetyl pyrazoles are acyl azoles . Unlike standard amides, they are chemically active species (similar to intermediates formed by carbonyldiimidazole). They possess a high free energy of hydrolysis, making them susceptible to:

-

Hydrolytic Cleavage: Reverting to starting material during aqueous workup.

-

Acyl Migration (N1

N2): Thermodynamic scrambling of regioisomers. -

C-Acetylation: Occurring at C4 under forcing conditions (rare but persistent).

This guide provides self-validating protocols to stabilize these labile products and control regioselectivity.

Troubleshooting Module: Diagnostic Workflows

Issue A: "My product disappears during extraction."

Diagnosis: Hydrolysis. N-acetyl pyrazoles are labile. Standard bicarbonate washes or acidic extractions often cleave the N-Ac bond. Technical Fix: Switch to Non-Aqueous Workup .

| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) |

| Quench | Pouring into water/NaHCO | Add solid Na |

| Solvent Removal | Rotovap at 40-50°C | Rotovap < 30°C; Azeotrope with toluene. |

| Purification | Silica Gel (Acidic) | Neutral Alumina or Triethylamine-treated Silica. |

Issue B: "I am getting a mixture of isomers (N1 vs. N2)."

Diagnosis: Tautomeric Equilibrium. Unsymmetrical pyrazoles exist as tautomers (

-

Kinetic Control: Perform at

to favor the less sterically hindered nitrogen. -

Thermodynamic Control: Heat (reflux) to allow acyl migration to the more stable isomer (usually the more hindered one, surprisingly, due to "lone pair repulsion" relief in some cases, though steric bulk usually dominates).

Issue C: "I see a +42 mass impurity that isn't N-acetyl."

Diagnosis: C-Acetylation (C4-acetyl).

Cause: High temperatures or presence of Lewis Acids (even trace metal salts) initiating a Friedel-Crafts-like pathway.

Technical Fix: Remove Lewis acids; keep T

Visualizing the Decision Matrix

The following diagram outlines the logical pathway for troubleshooting reaction failures.

Caption: Diagnostic workflow for identifying and resolving common pyrazole acetylation failure modes.

Validated Experimental Protocols

Method A: The "Anhydrous Scavenger" Protocol (Recommended)

Best for: Labile products, small scale, minimizing hydrolysis.

-

Dissolution: Dissolve pyrazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).

-

Base: Add Polymer-supported DIPEA (or solid K

CO -

Reagent: Add Acetic Anhydride (1.1 equiv) dropwise at

. -

Monitoring: Stir at RT. Monitor by TLC.[1][2][3]

-

Critical Checkpoint: If SM remains but product spot is stable, add 0.1 equiv DMAP.

-

-

Workup (The "No-Water" Step):

-

Filter off the solid base/salts.[2]

-

Evaporate solvent under reduced pressure (

). -

Result: High purity crude usually requiring no column.

-

Method B: Thermodynamic Forcing (For Unreactive Substrates)

Best for: Sterically hindered pyrazoles, stable products.

-

Setup: Pyrazole (1.0 equiv) in Toluene.

-

Reagent: Add Acetyl Chloride (1.5 equiv) and Pyridine (2.0 equiv).

-

Reaction: Heat to reflux (

) for 2–4 hours. -

Workup: Cool to

. Filter the Pyridine-HCl salt. Concentrate filtrate.

Frequently Asked Questions (FAQ)

Q: Why does my N-acetyl pyrazole smell like acetic acid after a few days?

A: It is decomposing. Atmospheric moisture is sufficient to hydrolyze the N-Ac bond. Store these compounds in a desiccator at

Q: Can I separate N1 and N2 isomers on Silica? A: Difficult. Silica is slightly acidic and can catalyze acyl migration (scrambling the isomers on the column) or hydrolysis.

-

Solution: Pre-treat silica with 2% Triethylamine in Hexanes before loading your sample. This neutralizes acidic sites.

Q: How do I distinguish N1 vs N2 acetyl isomers by NMR? A: Use NOESY (Nuclear Overhauser Effect Spectroscopy) .

-

Irradiate the Acetyl-CH

protons. -

Look for a correlation (cross-peak) with the neighboring pyrazole ring proton (or substituent). The isomer with the acetyl group closer to the bulky substituent will show a stronger NOE signal if it's the N2 isomer (assuming 3-substituted).

References

-

Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier.

- Context: Definitive source on pyrazole tautomerism and reactivity.

-

Lassfolk, R., & Leino, R. (2023).[6] Mechanism of Acyl Group Migration in Carbohydrates and Heterocycles. ResearchGate.

- Context: Mechanistic insights into acyl migration which applies to N-acetyl scrambling.

-

Abbott Laboratories. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. National Institutes of Health (PMC).

- Context: Provides data on the hydrolytic instability of N-acyl pyrazoles in biological buffers.

-

BenchChem Technical Support. (2025). Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.

- Context: General troubleshooting for regioselectivity in pyrazole synthesis.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]

- 3. (PDF) The Synthesis, Structure and Properties of N-Acetylated Derivatives of Ethyl 3-Amino-1H-pyrazole-4-carboxylate [academia.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

Validation & Comparative

Decoding the Signature Fragmentation of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone: An LC-MS/MS Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) fragmentation pattern of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone, a substituted pyrazole of interest in medicinal chemistry. By understanding its characteristic fragmentation, researchers can accelerate identification, quantify with confidence, and gain deeper insights into the molecule's stability and potential metabolic pathways. This document moves beyond a simple recitation of data to offer a comparative analysis with alternative analytical techniques, empowering scientists to make informed decisions in their analytical workflows.

Introduction: The Analytical Imperative for Substituted Pyrazoles

Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of biological activities. The specific compound, 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone (Molecular Formula: C9H14N2O), presents a unique analytical challenge due to the interplay of its N-propyl, methyl, and acetyl substituents on the pyrazole core. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the preeminent technique for the analysis of such small molecules, offering unparalleled sensitivity and structural information. This guide will dissect the predicted fragmentation pathways of this molecule under electrospray ionization (ESI), providing a roadmap for its identification and characterization.

Predicted ESI-MS/MS Fragmentation Pattern

While direct experimental data for this specific molecule is not publicly available, a robust prediction of its fragmentation pattern can be constructed based on established principles of mass spectrometry and the known behavior of structurally related pyrazole and ketone compounds. The fragmentation process is initiated by the protonation of the molecule in the ESI source, typically on the more basic nitrogen of the pyrazole ring or the carbonyl oxygen.

The protonated molecule, with a predicted m/z of 167.12, will then undergo collision-induced dissociation (CID) in the mass spectrometer's collision cell. The resulting product ions are a direct consequence of the molecule's inherent chemical bonds and the stability of the resulting fragments.

Key Predicted Fragmentation Pathways:

-

Loss of the Propyl Group: A primary and highly probable fragmentation pathway involves the cleavage of the N-propyl group. This can occur through a neutral loss of propene (C3H6, 42.08 Da), resulting in a fragment ion at m/z 125.04. Alternatively, cleavage of the C-N bond can lead to the formation of a propyl radical (loss of 43.09 Da), though this is less common in ESI.

-

Cleavage of the Acetyl Group: The acetyl substituent offers several fragmentation routes. A characteristic loss of a methyl radical (CH3•, 15.02 Da) from the acetyl group would yield a fragment at m/z 152.10. Another possibility is the neutral loss of ketene (CH2CO, 42.01 Da), leading to a fragment at m/z 125.11.

-

Ring Cleavage: Pyrazole rings are known to undergo characteristic ring-opening and fragmentation. A common pathway involves the cleavage of the N-N bond, which can lead to a variety of smaller fragments. For instance, the loss of HCN (27.01 Da) from the pyrazole ring is a well-documented fragmentation pathway for many pyrazole-containing compounds.

-

Combined Losses: Sequential fragmentation events are also highly probable. For example, the initial loss of the propyl group could be followed by the loss of a methyl radical from the acetyl group, or vice-versa.

The following table summarizes the predicted major fragment ions for 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone.

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Proposed Neutral Loss |

| 167.12 | 125.04 | Propene (C3H6) |

| 167.12 | 152.10 | Methyl radical (•CH3) |

| 167.12 | 125.11 | Ketene (CH2CO) |

| 125.04 | 110.02 | Methyl radical (•CH3) |

Below is a conceptual workflow for the LC-MS/MS analysis of this compound.

Caption: Proposed LC-MS/MS workflow for the analysis of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone.

Experimental Protocol: A Validated Approach

To achieve reliable and reproducible results, a robust LC-MS/MS method is essential. The following protocol is a recommended starting point, based on established methods for similar small molecules.

Liquid Chromatography:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good retention and peak shape.

-

Mobile Phase A: Water with 0.1% formic acid. The formic acid aids in protonation of the analyte for positive ion mode ESI.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes, followed by a re-equilibration step.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40 °C to ensure reproducible retention times.

-

Injection Volume: 1-5 µL.

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MS1 Scan Range: m/z 50-300 to capture the precursor ion.

-

Product Ion Scan (MS/MS):

-

Precursor Ion: m/z 167.1

-

Collision Energy: This will need to be optimized, but a starting range of 10-40 eV is recommended to observe a range of fragment ions.

-

Product Ion Scan Range: m/z 40-170.

-

This self-validating protocol, through the monitoring of specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), ensures high selectivity and sensitivity for quantitative studies.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques for confirmation and deeper structural insights.

| Analytical Technique | Advantages | Disadvantages | Application for this Molecule |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Excellent for volatile and thermally stable compounds. Provides complementary fragmentation patterns (electron ionization). | Requires derivatization for non-volatile compounds. Potential for thermal degradation. | Potentially suitable if the compound is sufficiently volatile and stable. Fragmentation would be more extensive due to electron ionization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides definitive structural information, including connectivity and stereochemistry.[1][2] Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts. More complex data interpretation.[3] | Essential for unambiguous structure confirmation. 1H and 13C NMR would confirm the presence and connectivity of the propyl, methyl, and acetyl groups to the pyrazole ring.[4] |

| Infrared (IR) Spectroscopy | Provides information about functional groups present in the molecule. | Limited structural information on its own. | Useful for confirming the presence of the carbonyl (C=O) group from the ethanone moiety and C-N bonds of the pyrazole ring. |

The following diagram illustrates the logical relationship between these analytical techniques in a comprehensive characterization workflow.

Caption: A multi-technique approach for the comprehensive structural elucidation of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone.

Conclusion: A Predictive Framework for Accelerated Research

This guide provides a detailed, predictive framework for understanding the LC-MS fragmentation pattern of 1-(5-methyl-1-propyl-1H-pyrazol-4-yl)ethanone. By leveraging established fragmentation principles of related chemical classes, researchers can confidently identify this molecule and its analogues in complex matrices. The outlined LC-MS/MS protocol offers a robust starting point for method development, while the comparative analysis with GC-MS and NMR highlights the importance of a multi-faceted analytical approach for unambiguous structural confirmation. This integrated knowledge empowers researchers to accelerate their drug discovery and development efforts with greater confidence and efficiency.

References

-

Structure Elucidation of a Pyrazolo[3][5]pyran Derivative by NMR Spectroscopy. Molecules. [Link]

-

Structure Elucidation of a Pyrazolo[3][5]pyran Derivative by NMR Spectroscopy - PMC. National Center for Biotechnology Information. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

-